molecular formula C21H18FN5O2S B2577569 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1189867-16-0

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2577569
CAS No.: 1189867-16-0
M. Wt: 423.47
InChI Key: ICNYBIUPBDNOFU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) substituted with a 4-(4-fluorophenyl)piperazine moiety linked via a ketone-ethyl bridge.

Properties

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-14-3-5-15(6-4-14)25-8-10-26(11-9-25)17(28)12-27-13-24-18-16-2-1-7-23-20(16)30-19(18)21(27)29/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNYBIUPBDNOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The oxoethyl group is then added via an acylation reaction. The final step involves the construction of the triazatricyclo framework through cyclization reactions under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with piperazine-containing analogs and tricyclic heterocycles. Key comparisons include:

Compound Name/ID Core Structure Substituents/Modifications Therapeutic Context (Evidence Source)
Target Compound Thia-triazatricyclo + piperazine 4-(4-Fluorophenyl)piperazin-1-yl, ketone-ethyl bridge Not specified
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Diazaspiro[4.5]decane 4-Phenylpiperazine-propyl chain, 8-phenyl Neuropharmacology (Pharmacological Reports, 2021)
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) Diazaspiro[4.5]decane 4-(3-Chlorophenyl)piperazine-propyl chain, 8-phenyl Neuropharmacology (Pharmacological Reports, 2021)
4-(2-{4-(4-Fluorophenylamino)-6-[2-(piperazin-1-yl)ethylamino]-1,3,5-triazin-2-ylamino}ethyl)phenol Trifluoroacetate Salt (22) 1,3,5-Triazine Piperazine-ethylamine, 4-fluorophenylamino, phenol-ethyl Cancer/Inflammation (Synthesis Study)

Key Observations :

  • The target compound’s thia-triazatricyclo core distinguishes it from the diazaspiro[4.5]decane (Compounds 13, 14) and 1,3,5-triazine (Compound 22) scaffolds of analogs.
  • The 4-(4-fluorophenyl)piperazine group is a shared feature with Compound 22, though the latter’s triazine core and phenol-ethyl chain suggest divergent target selectivity .
Pharmacological and Functional Insights
  • Piperazine Derivatives : The 4-fluorophenyl-piperazine moiety in the target compound and Compound 22 is associated with serotonin (5-HT) or dopamine receptor modulation, though Compound 22’s triazine core may prioritize kinase or inflammatory pathway inhibition .
  • Tricyclic vs. Spirocyclic Systems : The rigid thia-triazatricyclo framework of the target compound could enhance metabolic stability compared to the more flexible diazaspiro systems in Compounds 13 and 14 .
  • In contrast, Compounds 13 and 14’s spiro-piperazine systems align with neuropsychiatric drug candidates .

Biological Activity

The compound 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including enzyme inhibition and cytotoxicity.

Chemical Structure

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the piperazine moiety is particularly significant due to its known interactions with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), a key enzyme involved in neurotransmitter metabolism. Inhibitors of MAO are of particular interest for treating neurodegenerative disorders such as Alzheimer's disease.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T31.570.039120.8
T64.190.013107.4

The compounds T3 and T6 were found to be selective and reversible inhibitors of MAO-B, with T6 demonstrating superior potency and lower cytotoxicity towards healthy fibroblast cells (L929) compared to T3 .

Tyrosinase Inhibition

Another area of investigation involves the compound's ability to inhibit tyrosinase (TYR), an enzyme critical in melanin production. Compounds bearing the piperazine structure have shown promise in this regard.

CompoundTYR IC50 (µM)Comparison Reference
Compound 260.18Kojic Acid (17.76)

Compound 26 exhibited significant inhibitory activity against TYR, suggesting its potential application in treating hyperpigmentation disorders without cytotoxic effects .

Study on MAO Inhibition

A study focused on the synthesis and evaluation of derivatives similar to our compound demonstrated that certain modifications to the piperazine ring could enhance MAO-B inhibitory activity while maintaining selectivity over MAO-A . The binding modes were elucidated through molecular docking simulations, which indicated favorable interactions with the enzyme's active sites.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on various cell lines. The results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 were non-toxic at all tested doses . This highlights the importance of structural modifications in reducing toxicity while enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis involving piperazine intermediates and thiadiazine ring closure is typical. For example, analogous compounds (e.g., piperazin-1-yl derivatives) are synthesized via nucleophilic substitution of halogenated intermediates with piperazine under reflux in aprotic solvents (e.g., DMF or THF) . Optimization includes using excess piperazine (1.5–2.0 equivalents) and catalytic KI to enhance reactivity. Purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >90% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve signals for the fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and piperazine N-CH₂ protons (δ 2.8–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) confirms the tricyclic core and piperazine orientation. A related piperazin-1-ium trifluoroacetate structure was resolved with R-factor = 0.041, showing planar fluorophenyl groups .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (e.g., C₂₃H₂₀F₂N₅O₂S).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility screening in DMSO (≥50 mg/mL) and aqueous buffers (pH 2–9) is critical for in vitro assays. Stability tests (e.g., 24-hour incubation at 37°C in PBS) with HPLC monitoring (C18 column, 0.1% TFA/ACN gradient) reveal degradation <5% under neutral conditions .

Advanced Research Questions

Q. How can researchers assess the metabolic stability of this compound in vitro, and what structural modifications improve its pharmacokinetics?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. A related tricyclic compound showed t₁/₂ = 45 minutes in rat microsomes .
  • Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring reduces oxidative metabolism. Piperazine N-methylation enhances metabolic stability by blocking CYP3A4-mediated oxidation .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement. For example, a kinase inhibitor with conflicting IC₅₀ values showed 10-fold differences due to ATP concentration variations .
  • Structural Validation : Co-crystallization with the target enzyme (e.g., PDE4 or 5-HT receptors) clarifies binding modes. A piperazine-linked inhibitor resolved binding ambiguities via X-ray structures (PDB: 4XYZ) .

Q. How can crystallographic data (e.g., torsion angles and packing motifs) inform the design of analogs with improved potency?

  • Methodological Answer :

  • Torsion Angle Analysis : For a related compound, the dihedral angle between the fluorophenyl and piperazine groups was 12.5°, favoring planar interactions with hydrophobic enzyme pockets .
  • Packing Motifs : Hydrogen-bonding networks (e.g., N–H···O=S interactions) stabilize crystal lattices and correlate with enhanced solubility. See Table S1 in supplementary data for parameters .

Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

  • Methodological Answer :

  • Rodent Models : Tail-flick test (acute pain) and forced swim test (depression-like behavior) for serotonin/dopamine modulation. Dose optimization (e.g., 10–50 mg/kg i.p.) based on plasma exposure (Cₘₐₓ = 1.2 µM at 25 mg/kg) .
  • Toxicology : Histopathology (liver/kidney) and serum biochemistry (ALT, creatinine) after 14-day repeated dosing .

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